molecular formula C13H25BrO5 B14313033 Ethyl 2-bromo-5,5,5-triethoxypentanoate CAS No. 113278-27-6

Ethyl 2-bromo-5,5,5-triethoxypentanoate

Cat. No.: B14313033
CAS No.: 113278-27-6
M. Wt: 341.24 g/mol
InChI Key: IRFFIDDNDXBDRU-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-5,5,5-triethoxypentanoate is an organic compound with the molecular formula C11H21BrO5. It is a brominated ester, which means it contains a bromine atom and an ester functional group. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-5,5,5-triethoxypentanoate can be synthesized through a multi-step process involving the bromination of a suitable precursor. One common method involves the bromination of ethyl 5,5,5-triethoxypentanoate using bromine or a bromine-containing reagent under controlled conditions. The reaction typically requires a solvent such as dichloromethane or chloroform and may be catalyzed by a Lewis acid like aluminum bromide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise temperature and pressure controls to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-5,5,5-triethoxypentanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in solvents like ethanol or dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Depending on the nucleophile, products can include ethyl 2-hydroxy-5,5,5-triethoxypentanoate or ethyl 2-amino-5,5,5-triethoxypentanoate.

    Reduction: Ethyl 2-bromo-5,5,5-triethoxypentanol.

    Oxidation: Ethyl 2-bromo-5,5,5-triethoxypentanoic acid.

Scientific Research Applications

Ethyl 2-bromo-5,5,5-triethoxypentanoate is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its reactivity and functional groups.

    Material Science: As a precursor for the synthesis of polymers and other advanced materials.

    Biological Studies: Investigating its effects on biological systems and potential use in biochemical assays.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-5,5,5-triethoxypentanoate involves its reactivity with nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the introduction of various functional groups. The ester group can undergo hydrolysis or reduction, leading to different products that can interact with biological targets or participate in further chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-bromo-5,5,5-trimethoxypentanoate: Similar structure but with methoxy groups instead of ethoxy groups.

    Ethyl 2-chloro-5,5,5-triethoxypentanoate: Contains a chlorine atom instead of bromine.

    Ethyl 2-bromo-4,4,4-triethoxybutanoate: Similar structure but with a shorter carbon chain.

Uniqueness

Ethyl 2-bromo-5,5,5-triethoxypentanoate is unique due to the presence of three ethoxy groups and a bromine atom, which confer specific reactivity and properties. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Properties

CAS No.

113278-27-6

Molecular Formula

C13H25BrO5

Molecular Weight

341.24 g/mol

IUPAC Name

ethyl 2-bromo-5,5,5-triethoxypentanoate

InChI

InChI=1S/C13H25BrO5/c1-5-16-12(15)11(14)9-10-13(17-6-2,18-7-3)19-8-4/h11H,5-10H2,1-4H3

InChI Key

IRFFIDDNDXBDRU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCC(OCC)(OCC)OCC)Br

Origin of Product

United States

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